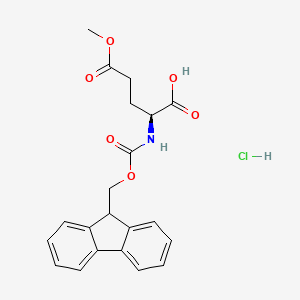
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is a synthetic compound widely used in peptide synthesis. It is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly employed as protecting groups in solid-phase peptide synthesis. The compound’s unique structure allows it to play a crucial role in the formation of peptide bonds, making it an essential reagent in the field of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Peptide Bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Purification: The Fmoc group is removed using a base such as piperidine, and the resulting compound is purified by techniques like chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) and other automated purification methods are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, revealing the free amino group.
Coupling Reactions: The compound can form peptide bonds with other amino acids or peptides in the presence of coupling reagents.
Common Reagents and Conditions
Reagents: Fmoc chloride, DCC, DIC, piperidine, sodium carbonate.
Conditions: Reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include:
Fmoc-Protected Peptides: Peptides with the Fmoc group still attached.
Deprotected Peptides: Peptides with the Fmoc group removed, revealing the free amino group.
Applications De Recherche Scientifique
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules.
Drug Development: It plays a role in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme kinetics, and other biochemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride involves the following steps:
Protection of Amino Groups: The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions.
Formation of Peptide Bonds: The compound facilitates the formation of peptide bonds between amino acids, allowing for the sequential assembly of peptides.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
- **(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to its specific structure, which includes a methoxy group and a pentanoic acid moiety. This structure provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other biochemical applications.
Propriétés
Formule moléculaire |
C21H22ClNO6 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C21H21NO6.ClH/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25);1H/t18-;/m0./s1 |
Clé InChI |
AVHKJUUFYYWTKJ-FERBBOLQSA-N |
SMILES isomérique |
COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
SMILES canonique |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


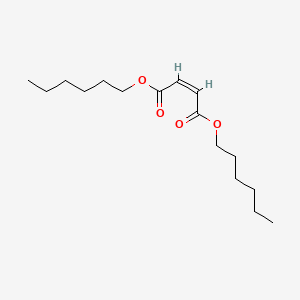
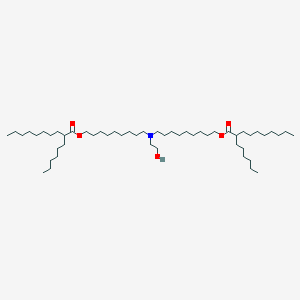
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13355507.png)
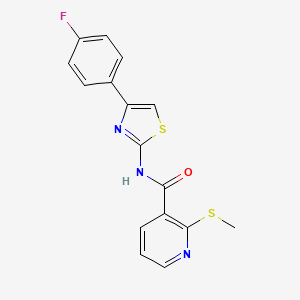

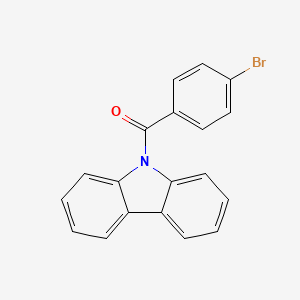
![5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13355539.png)
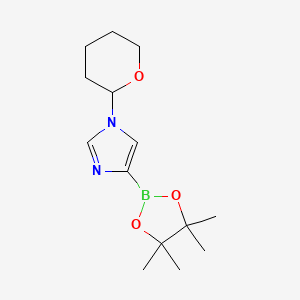
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
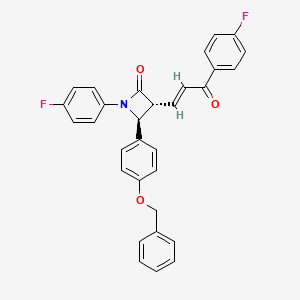
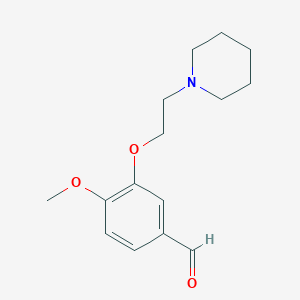
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
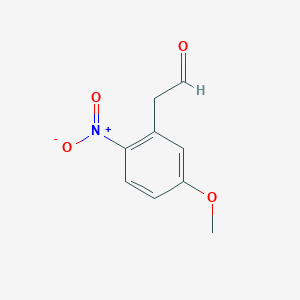
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
